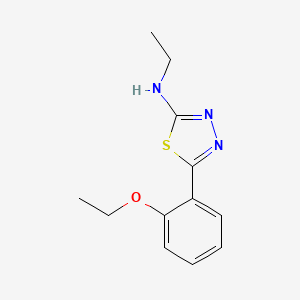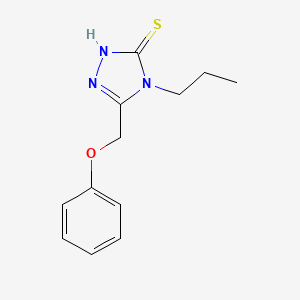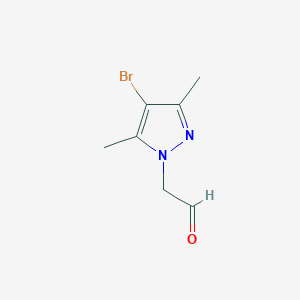![molecular formula C12H10ClN3O3S B1327097 Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-64-7](/img/structure/B1327097.png)
Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound used for proteomics research . Its molecular formula is C12H10ClN3O3S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate can be confirmed using various techniques such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving thiadiazole compounds have been studied extensively. For instance, 2-Amino-1,3,4-thiadiazole forms charge transfer complexes with various acceptors .科学的研究の応用
Medicine: Antiviral and Anticancer Applications
This compound has shown promise in the medical field, particularly in the development of antiviral and anticancer agents. Indole derivatives, which share a similar structural motif, have been extensively studied for their biological activities, including their potential to treat various types of cancer and viral infections . The presence of the thiadiazole ring in the compound suggests it could be used to synthesize novel indole derivatives with significant therapeutic potential.
Agriculture: Pesticide Development
In agriculture, compounds like Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate could be utilized to develop new pesticides. The structural features of thiadiazole derivatives have been associated with antimicrobial properties, which can be harnessed to protect crops from pests and diseases .
Material Science: Corrosion Inhibition
The compound’s potential applications in material science include its use as a corrosion inhibitor. Research has indicated that thiadiazole derivatives can effectively prevent metal corrosion, which is crucial for extending the life of metal structures and components .
Environmental Science: Pollution Mitigation
Thiadiazole derivatives have been explored for their role in environmental science, particularly in pollution mitigation strategies. Their ability to interact with various biological and chemical agents can be leveraged to develop treatments for contaminated soils and waters .
Biochemistry: Enzyme Inhibition
In biochemistry, Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate could be explored as an enzyme inhibitor. Compounds with similar structures have shown good binding affinity towards proteins such as carbonic anhydrase, which is a target for treating conditions like epilepsy .
Proteomics: Protein Interaction Studies
Lastly, in the field of proteomics, this compound can be used to study protein interactions. Its unique structure allows it to bind with various proteins, which can help in understanding protein functions and in the development of new drugs .
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been reported to show inhibitory activity against various viruses . They interact with their targets, leading to changes that inhibit the activity of the viruses .
Biochemical Pathways
Similar compounds have been reported to affect various biological activities, indicating that they may influence a range of biochemical pathways .
Result of Action
Similar compounds have been reported to show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
ethyl 5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUNPCBDMDONSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126582 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate | |
CAS RN |
1142210-64-7 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)
